molecular formula C36H42BrO2P B104347 Visomitin CAS No. 934826-68-3

Visomitin

货号: B104347
CAS 编号: 934826-68-3
分子量: 617.6 g/mol
InChI 键: WYHFWTRUGAFNKW-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SKQ1 是一种源自质体醌的线粒体靶向抗氧化剂,由弗拉基米尔·斯库拉乔夫教授及其团队研发。它是一种亲脂性阳离子,通过饱和烃链连接到抗氧化部分。由于其亲脂性,SKQ1 可以有效穿透各种细胞膜并在线粒体基质中积累 .

准备方法

合成路线和反应条件

SKQ1 的合成涉及质体醌与亲脂性阳离子(通常为三苯基膦)的偶联。该过程包括以下几个步骤:

工业生产方法

SKQ1 的工业生产涉及扩大合成路线,同时确保化合物的纯度和稳定性。这包括优化反应条件、纯化工艺和质量控制措施,以便以商业规模生产 SKQ1 .

化学反应分析

反应类型

SKQ1 会经历各种化学反应,包括:

常用试剂和条件

主要产物

这些反应形成的主要产物包括 SKQ1 的氧化和还原形式,以及具有修饰性质的取代衍生物 .

科学研究应用

Treatment of Dry Eye Syndrome (DES)

Numerous clinical studies have demonstrated the effectiveness of Visomitin in treating dry eye syndrome, a condition characterized by insufficient tear production or rapid tear evaporation.

  • Study Findings : A multicenter, randomized, double-masked, placebo-controlled clinical trial involving 240 subjects showed significant improvement in symptoms of DES after a 6-week treatment with this compound compared to placebo. Key efficacy measures included:
    • Schirmer’s test : Evaluated tear production.
    • Tear break-up time : Assessed tear film stability.
    • Fluorescein staining : Measured corneal damage.
    The results indicated that this compound significantly improved tear film stability and reduced corneal damage, leading to a marked reduction in symptoms such as dryness and burning .

Efficacy in Other Ocular Conditions

This compound has also shown promise in treating other ocular conditions associated with oxidative stress:

  • Leber Hereditary Optic Neuropathy (LHON) : Observational studies reported statistically significant improvements in best-corrected visual acuity among LHON patients treated with this compound. These findings suggest that this compound may help slow disease progression and improve visual outcomes .
  • Uveitis : Preliminary studies indicate potential benefits of this compound in managing uveitis, an inflammatory condition affecting the uveal tract of the eye. Further research is needed to establish definitive efficacy .

VISTA Studies

The VISTA-1 and VISTA-2 studies were pivotal in assessing the safety and efficacy of this compound for dry eye disease:

  • VISTA-1 involved 451 participants randomized to receive either low-dose or high-dose this compound or placebo. Although co-primary endpoints were not met, significant secondary endpoint improvements were observed in corneal fluorescein staining among those receiving this compound .
  • VISTA-2 , with 610 participants, further confirmed these findings, emphasizing the importance of central corneal fluorescein staining as a relevant clinical outcome measure for future studies .

Safety Profile

This compound has demonstrated a favorable safety profile across multiple studies. Commonly monitored safety measures included adverse events and ocular tolerability assessments, which indicated no significant safety concerns associated with its use over extended treatment periods .

Data Summary Table

Application AreaStudy TypeKey Findings
Dry Eye SyndromeMulticenter RCTSignificant improvement in symptoms and corneal health
Leber Hereditary Optic NeuropathyObservational StudyStatistically significant improvement in visual acuity
UveitisPreliminary StudiesPotential benefits observed; further research needed

作用机制

SKQ1 通过靶向线粒体并中和活性氧发挥其作用。由于其亲脂性阳离子,它在线粒体基质中积累,在那里它经历氧化还原循环以中和活性氧。这有助于保持线粒体功能并防止细胞损伤 .

相似化合物的比较

类似化合物

SKQ1 的独特性

SKQ1 的独特性在于其质体醌部分,与泛醌相比,它提供更高的抗氧化活性。它在穿透细胞膜并在线粒体基质中积累方面也具有更高的效率 .

生物活性

Visomitin, also known as SkQ1, is a mitochondria-targeted antioxidant developed primarily for the treatment of dry eye syndrome (DES) and has shown promising biological activities beyond its ocular applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

This compound is a small molecule that acts as a mitochondrial reactive oxygen species (ROS) scavenger. It is designed to protect cells from oxidative stress by targeting mitochondria, where ROS are predominantly produced. The compound has gained attention for its dual role in both enhancing mitochondrial function and exhibiting antibacterial properties.

  • Antioxidant Activity :
    • This compound effectively reduces oxidative stress by scavenging free radicals and preventing mitochondrial damage. This action is crucial in conditions associated with oxidative damage, such as DES and various bacterial infections.
  • Antibacterial Properties :
    • Recent studies have demonstrated that this compound possesses bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). It disrupts bacterial cell membranes, leading to cell death without inducing resistance, which is a significant advantage in antibiotic therapy .
  • Quorum Sensing Inhibition :
    • This compound interferes with the quorum sensing mechanisms of S. aureus, reducing virulence factors such as haemolysin and inhibiting biofilm formation . This property may enhance its effectiveness in treating bacterial infections by preventing the establishment of persistent infections.

Dry Eye Syndrome Treatment

This compound has been extensively studied for its efficacy in treating DES. A multicenter, randomized, double-masked clinical trial involving 240 patients demonstrated significant improvements in tear production and corneal health after six weeks of treatment . Key findings from this study include:

  • Tear Production Improvement : Schirmer’s test scores increased significantly in the this compound group compared to placebo.
  • Corneal Health : Fluorescein staining showed reduced corneal damage, indicating improved ocular surface integrity.

Table 1: Summary of Clinical Trial Results

CharacteristicThis compound (n=120)Placebo (n=120)
Age (mean ± SD)47.5 ± 1.446.3 ± 1.4
Baseline Schirmer’s test (mm)11.7 ± 0.611.1 ± 0.5
Tear Break-Up Time (TBUT, sec)6.8 ± 0.27.2 ± 0.2
Improvement in symptomsStatistically significantNot significant

Case Studies and Observations

In addition to clinical trials, observational studies have reinforced the safety and efficacy profile of this compound in patients with DES . These studies noted:

  • Reduction in Symptoms : Patients reported decreased dryness, burning sensations, and blurred vision.
  • Safety Profile : Adverse events were minimal, indicating that this compound is well-tolerated among users.

Future Directions

The promising results from existing studies suggest that this compound may have broader applications beyond ocular health, particularly in managing bacterial infections resistant to conventional antibiotics. Ongoing research aims to further elucidate its mechanisms and potential uses in other fields such as dermatology and general infectious disease management.

属性

IUPAC Name

10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHFWTRUGAFNKW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934826-68-3
Record name SKQ-1 bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934826683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKQ-1 BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B14500J3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Visomitin
Reactant of Route 2
Visomitin
Reactant of Route 3
Visomitin
Reactant of Route 4
Visomitin
Reactant of Route 5
Visomitin
Reactant of Route 6
Visomitin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。